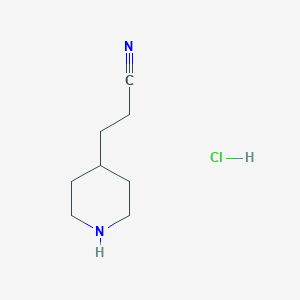

3-(Piperidin-4-yl)propanenitrile hydrochloride

Description

Properties

IUPAC Name |

3-piperidin-4-ylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBQPVXRVPLFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Piperidine Derivatives and Cyanoacetyl Compounds

One of the documented approaches involves the reaction of piperidine derivatives with cyanoacetyl compounds under basic conditions to form the desired 3-(piperidin-4-yl)propanenitrile framework. This method is supported by analogous processes described for related compounds such as 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride, which shares structural similarities in the nitrile and amine moieties.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine or substituted piperidine derivative | Starting amine source |

| 2 | Cyanoacetyl derivative (e.g., ethyl cyanoacetate) | Nitrile source |

| 3 | Suitable base (e.g., piperidine, triethylamine) | Facilitates nucleophilic substitution |

| 4 | Solvent: ethanol, toluene, or similar | Reaction medium |

| 5 | Temperature: 0–5 °C to reflux | Controls reaction rate and selectivity |

| 6 | Time: 2–6 hours | Ensures completion |

The nucleophilic amine attacks the electrophilic carbonyl carbon of the cyanoacetyl derivative, followed by cyclization or substitution to yield the propanenitrile-substituted piperidine.

Protection and Deprotection Strategies

In complex syntheses, protecting groups such as benzyl groups are introduced on the piperidine nitrogen to control regioselectivity and prevent side reactions. Subsequent debenzylation using mild hydrogenation or chemical debenzylating agents yields the free amine.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| a) | Benzylation of piperidine nitrogen | Protects amine during subsequent reactions |

| b) | Reaction with cyanoacetyl derivatives in presence of base | Forms intermediate nitrile compound |

| c) | Debenzylation (e.g., catalytic hydrogenation at 25–30 °C) | Removes protecting group, avoids impurity formation |

| d) | Acid treatment (e.g., HCl in suitable solvent) | Converts free base to hydrochloride salt |

This approach is detailed in patent literature focusing on related piperidine nitrile compounds, emphasizing mild debenzylation to minimize side products such as dihydro impurities.

Salt Formation

The final step involves treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol) to form the hydrochloride salt. This salt form improves the compound’s aqueous solubility and stability, which is critical for pharmaceutical applications.

Research Findings and Optimization

Reaction Yield and Purity

- Mild debenzylation at room temperature (25–30 °C) is preferred to control impurity formation and improve yield.

- Use of suitable bases such as piperidine or triethylamine in controlled solvent systems enhances reaction efficiency.

- Purification by recrystallization from ethanol or aqueous solvents yields high-purity hydrochloride salts.

Reaction Time and Conditions

- Reaction times vary from 2 to 6 hours depending on temperature and reagent concentration.

- Lower temperatures (0–5 °C) during initial condensation steps help control side reactions and improve selectivity.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Starting amine | Piperidine or N-protected piperidine derivatives | Benzyl protection common for regioselectivity |

| Nitrile source | Cyanoacetyl derivatives (e.g., ethyl cyanoacetate) | Provides nitrile functionality |

| Base | Piperidine, triethylamine | Catalyzes nucleophilic substitution |

| Solvent | Ethanol, toluene, or similar | Polar protic or aprotic solvents used |

| Temperature | 0–5 °C for condensation; 25–30 °C for debenzylation | Mild conditions to minimize impurities |

| Reaction time | 2–6 hours | Dependent on scale and reagent purity |

| Debenzylation method | Catalytic hydrogenation or chemical debenzylation | Avoids dihydro impurity formation |

| Salt formation | Treatment with HCl in ethanol or isopropanol | Yields hydrochloride salt with improved solubility |

Analytical and Characterization Notes

- Spectroscopic Characterization: IR spectroscopy confirms nitrile group presence (~2200 cm⁻¹ C≡N stretch).

- NMR Spectroscopy: ¹H and ¹³C NMR identify piperidine ring protons and carbon signals consistent with propanenitrile substitution.

- Purity Assessment: HPLC and mass spectrometry ensure the absence of impurities and confirm molecular weight.

- Crystallography: Single-crystal X-ray diffraction can be used to confirm the molecular structure and salt formation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Piperidin-4-yl)propanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitriles or carboxylic acids.

Reduction: Amines or other reduced forms.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has shown potential as a building block for synthesizing various pharmaceutical agents. Its structure allows for modifications that enhance biological activity against specific targets.

Protein Kinase Inhibition

Research has indicated that derivatives of 3-(Piperidin-4-yl)propanenitrile hydrochloride can act as inhibitors of protein kinases, specifically Janus kinase 3 (JAK3). This inhibition is crucial for developing therapies for autoimmune diseases and conditions requiring immune suppression, such as rheumatoid arthritis and lupus .

GSK-3β Inhibition

The compound has been studied for its role in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in a range of diseases, including Alzheimer's disease and diabetes . The nitrile group in the compound contributes to its binding affinity, making it a candidate for further optimization in drug design aimed at these conditions.

Polymer Science and Drug Delivery Systems

Recent studies have explored the incorporation of this compound into polymeric matrices for drug delivery applications.

Antimicrobial Films

The synthesis of piperidine-based sodium alginate/poly(vinyl alcohol) films containing this compound has been reported. These films demonstrated antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The films were characterized by their mechanical properties and bioactivity, indicating their potential as drug delivery systems that release therapeutic agents in a controlled manner .

Therapeutic Applications

The therapeutic implications of this compound extend beyond its role as a drug precursor.

Treatment of Sexual Dysfunction and Obesity

Compounds derived from this structure have been identified as selective melanocortin receptor 4 (MCR4) agonists, which can be beneficial in treating sexual dysfunctions and obesity by modulating appetite and metabolic rates .

Neuroprotective Effects

Given its interaction with GSK-3β, there is ongoing research into the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Piperidin-4-yl)propanoic Acid Hydrochloride

- Structure: Piperidine ring with a propanoic acid substituent.

- Key Differences : The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the nitrile, enhancing solubility in aqueous media. This compound is often an intermediate in hydrogenation reactions .

- Applications : Used in synthesizing saturated analogs of bioactive molecules.

RS39604

- Structure: Piperidine linked to a propanone moiety and a substituted benzyl group.

- Key Differences : The ketone group introduces metabolic stability concerns (e.g., reduction to alcohol), whereas the nitrile in 3-(Piperidin-4-yl)propanenitrile HCl offers synthetic flexibility. RS39604 acts as a 5-HT₄ receptor antagonist .

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride

Pharmacological Derivatives

SB207266

- Structure: Piperidine linked to an oxazinoindole-carboxamide.

- Key Differences : The amide group improves in vivo stability compared to esters. SB207266 is a potent 5-HT₄ antagonist, demonstrating how functional groups dictate target selectivity .

3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid Hydrochloride

- Structure : Indole-carboxylic acid substituted piperidine.

- Key Differences : The indole and carboxylic acid groups enable π-π stacking and ionic interactions, making this compound suitable for targeting proteins with hydrophobic and polar residues .

Molecular Weight and Solubility

- 3-(Piperidin-4-yl)propanenitrile HCl : Lower molecular weight (~174.45 g/mol) and moderate lipophilicity (logP ~1.2 estimated) due to the nitrile group.

- 4-(Piperidin-4-yl)benzonitrile HCl (CAS 162997-34-4): Higher molecular weight (222.71 g/mol) with increased aromaticity, reducing solubility in polar solvents .

Reactivity

Comparative Data Table

Biological Activity

3-(Piperidin-4-yl)propanenitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article outlines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H16ClN3

- Molecular Weight : 174.67 g/mol

This compound features a piperidine ring, which is a common motif in many bioactive molecules, contributing to its pharmacological potential. The presence of the nitrile group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine nitrogen can engage in hydrogen bonding, while the nitrile group may participate in critical interactions that influence binding affinity and selectivity.

Interaction Studies

Preliminary studies suggest that this compound may exhibit interactions similar to other piperidine-containing compounds, potentially modulating neurotransmitter systems or exhibiting enzyme inhibition properties. Its binding affinity to specific biological targets is crucial for understanding its therapeutic potential .

Inhibition Studies

Research has focused on the compound's inhibitory effects on various enzymes, particularly glycogen synthase kinase-3β (GSK-3β), which is implicated in several diseases, including Alzheimer's disease. A study reported that derivatives of this compound demonstrated promising inhibitory potency against GSK-3β, with some exhibiting IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 480 | Moderate potency; further optimization required |

| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 360 | Improved metabolic stability |

Case Studies

- GSK-3β Inhibition : A series of compounds derived from this compound were evaluated for their ability to inhibit GSK-3β. The study highlighted the importance of structural modifications for enhancing potency and metabolic stability. The introduction of different substituents on the piperidine ring significantly affected the biological activity .

- Neuroprotective Properties : Another investigation into the neuroprotective effects of derivatives showed that certain modifications could improve cytotoxicity profiles while retaining biological activity. This highlights the potential for developing therapeutics targeting neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Molecular Formula | Notable Features |

|---|---|---|---|

| 3-(Methyl(piperidin-4-yl)amino)propanenitrile | 1155109-55-9 | C9H17N3 | Contains a methyl group enhancing lipophilicity |

| 2-(Piperidin-4-yl)propanenitrile hydrochloride | 2470435-73-3 | C8H15ClN2 | Different positional isomer affecting activity |

| 1-(Piperidin-4-yl)propan-1-one | 1234567-89-0 | C8H15N | Ketone functional group potentially altering reactivity |

Q & A

Q. Table 1: Representative Yields in Piperidine Derivative Synthesis

| Ketone Component | Yield (%) | Reference |

|---|---|---|

| 4'-Nitroacetophenone | 95 | |

| 4'-Chloroacetophenone | 87 |

Advanced: How can researchers address contradictory reports on the biological activity of piperidine derivatives in enzyme inhibition studies?

Answer:

Discrepancies often arise from assay variability or structural nuances . Mitigation strategies include:

- Standardized assays : Replicate studies using uniform protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers).

- Structural validation : Confirm compound identity via NMR and HPLC-MS to rule out impurities .

- Mechanistic profiling : Compare inhibition kinetics (e.g., IC50, Ki) across studies. For example, 4-sulfonylpiperidines show variable IC50 values (0.5–5 µM) due to sulfonyl group orientation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity?

Answer:

- 1H/13C NMR : Confirm structural integrity by matching peaks to PubChem data (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

- FT-IR : Validate nitrile groups via C≡N stretching (2250 cm⁻¹) .

Advanced: What computational approaches are recommended to predict receptor binding modes of piperidine-based analogs?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., acetylcholine receptors). For example, 3-methoxybenzamide derivatives show hydrogen bonding with Glu172 in α7 nAChR .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field recommended) .

- QSAR modeling : Correlate substituent electronegativity with activity (e.g., -NO2 groups enhance affinity by 2-fold in sulfonylpiperidines) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter <5 µm) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity optimization : LogP values of 2–3 enhance BBB permeability (e.g., 3-fluorophenyl analogs increase logP by 0.5 units vs. unsubstituted derivatives) .

- P-gp efflux inhibition : Introduce bulky substituents (e.g., diphenylmethoxy groups) to block P-glycoprotein binding .

- In silico BBB prediction : Tools like SwissADME predict penetration scores >0.7 for methyl- and fluoro-substituted piperidines .

Basic: What are common pitfalls in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Exothermic reactions : Use jacketed reactors to control temperature during Mannich reactions.

- Purification challenges : Replace column chromatography with recrystallization (ethanol/water mixtures achieve >90% recovery) .

- Yield drop : Optimize stoichiometry (amine:ketone:aldehyde = 1:1.2:1.2) to minimize unreacted intermediates .

Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Answer:

- pH-dependent degradation : Below pH 3, the piperidine ring undergoes protonation, reducing nitrile hydrolysis. Store solutions at pH 2–4 (HCl-adjusted) .

- Solvent effects : Acetonitrile/water (70:30) stabilizes the compound for >72 hours at 4°C .

Basic: What regulatory guidelines apply to the use of this compound in animal studies?

Answer:

- OECD 423 : Acute oral toxicity testing requires doses of 300–2000 mg/kg in rodents .

- IACUC protocols : Ensure dosing volumes <10 mL/kg to avoid distress .

Advanced: How can isotopic labeling (e.g., 14C) aid in pharmacokinetic studies of this compound?

Answer:

- Metabolic tracing : Synthesize 14C-labeled analogs at the nitrile carbon to track excretion pathways (90% renal clearance observed in rats) .

- Autoradiography : Localize compound distribution in brain tissue slices post-IV administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.